molecular formula C21H19N3O5 B2952988 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1421468-09-8

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2952988
CAS No.: 1421468-09-8
M. Wt: 393.399
InChI Key: BMJPWCZYOJXOPT-UHFFFAOYSA-N
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Description

This compound is a synthetic hybrid molecule combining three key structural motifs:

  • Coumarin core: The 8-methoxy-2-oxo-2H-chromene scaffold, known for its fluorescence and pharmacological activities (e.g., anticoagulant, anti-inflammatory) .
  • Imidazole-furan hybrid: A 1-methyl-1H-imidazole ring substituted with a furan-2-yl group, which may enhance binding to biological targets such as kinases or receptors.
  • Ethyl carboxamide linker: Connects the coumarin and imidazole-furan moieties, influencing solubility and pharmacokinetics.

Synthetic routes for analogous coumarin derivatives involve solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate catalyzed by piperidine, yielding 3-acetyl-8-methoxy-2H-chromen-2-one as a precursor .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-24-12-15(16-7-4-10-28-16)23-18(24)8-9-22-20(25)14-11-13-5-3-6-17(27-2)19(13)29-21(14)26/h3-7,10-12H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJPWCZYOJXOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a furan ring, an imidazole moiety, and a chromene structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

The molecular formula of the compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4} with a molecular weight of approximately 360.38 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing imidazole and chromene structures exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties :
    • Compounds with imidazole rings have been reported to inhibit various cancer cell lines by targeting microtubules and other cellular mechanisms.
    • In vitro studies have shown that derivatives of imidazole can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle.
  • Antimicrobial Activity :
    • Some derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    • The presence of furan and imidazole rings enhances the interaction with bacterial enzymes, leading to effective inhibition.

Anticancer Activity

A study highlighted the efficacy of imidazole derivatives against colorectal cancer cell lines, demonstrating IC50 values ranging from 27.42 to 33.14 nM for specific compounds . The mechanism involved disruption of microtubule polymerization, which is crucial for mitosis.

CompoundCell LineIC50 (nM)
Compound 13SW48027.42
Compound 13HCT11623.12
Compound 13Caco-233.14

In addition, other studies have shown that compounds similar to this compound can activate p53 pathways and inhibit histone deacetylases, further contributing to their anticancer potential .

Antimicrobial Activity

The antimicrobial effects of imidazole derivatives were documented in various studies where they showed activity against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure's ability to form hydrogen bonds with bacterial proteins enhances its efficacy .

Bacterial StrainActivity
S. aureus (ATCC 25923)Effective
Caulobacter crescentusEffective

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the compound's effects on A549 lung cancer cells, revealing that it caused significant cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation .
  • Antibacterial Testing :
    • Another research focused on the antibacterial properties of related compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating that modifications in the molecular structure could enhance activity against resistant strains.

Scientific Research Applications

The compound N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, and potential therapeutic benefits based on current literature.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₇N₃O₄
  • Molecular Weight : 345.35 g/mol

Medicinal Chemistry

This compound has shown potential as a therapeutic agent due to its ability to modulate biological pathways. It is particularly relevant in the following areas:

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the furan and imidazole groups may enhance this activity by interacting with cellular targets involved in tumor growth and proliferation.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological conditions. Studies have indicated that similar compounds can act as positive allosteric modulators of metabotropic glutamate receptors, which are implicated in disorders such as schizophrenia and depression. This modulation may improve synaptic transmission and offer new therapeutic strategies for these conditions.

The biological activity of this compound has been explored in various studies:

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, potentially making them candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Research on related compounds has revealed anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring : Utilizing appropriate precursors to construct the imidazole moiety.
  • Coupling reactions : Linking the furan and chromene components through various coupling techniques, such as Suzuki or Heck reactions.
  • Functional group modifications : Introducing the carboxamide functional group to enhance solubility and biological activity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of chromene derivatives were synthesized, including compounds similar to this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxicity, particularly against breast and lung cancer cells .

Case Study 2: Neurological Modulation

A recent investigation highlighted the role of chromene-based compounds as allosteric modulators of glutamate receptors. In vitro assays demonstrated enhanced receptor activity, suggesting potential applications for treating conditions like anxiety and depression .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s imidazole-furan-coumarin architecture requires multi-step synthesis, while simpler coumarin-thiazole derivatives are accessible under solvent-free conditions .
  • In contrast, piperazine-fluorophenyl analogues (e.g., ) are more likely to target neurotransmitter receptors.
  • Limitations : Physical properties (e.g., solubility, logP) and bioactivity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.

Notes

  • Structural variations in linker groups (e.g., carboxamide vs. sulphanyl) critically influence solubility and target engagement.
  • Evidence gaps highlight the need for comparative pharmacokinetic and in vitro activity studies.
  • References to USP standards underscore the regulatory relevance of nitro- and sulphur-containing analogues, though their applicability to the target compound remains unclear.

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